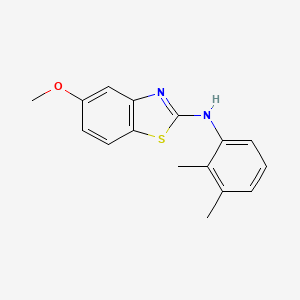

N-(2,3-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,3-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a dimethylphenyl group and a methoxy group attached to the benzothiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with 2,3-dimethylphenyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as toluene or dichloromethane, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to improve yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: N-(2,3-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

- **

Biologische Aktivität

N-(2,3-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole class, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C16H16N2OS

- Molecular Weight : 270.37 g/mol

The presence of a methoxy group and a dimethylphenyl moiety contributes to its unique reactivity and biological properties.

This compound exhibits its biological effects primarily through interaction with specific molecular targets:

1. Enzyme Inhibition

- Cytochrome P450 : The compound inhibits cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones.

- Monoamine Oxidase (MAO) : It also inhibits MAO activity, which is significant in the metabolism of neurotransmitters such as serotonin and dopamine.

2. Signaling Pathways

- The compound interferes with signaling pathways involved in cell proliferation and apoptosis. This suggests potential anticancer properties by promoting apoptosis in malignant cells.

Anticancer Properties

Research indicates that this compound may have significant anticancer activity. Studies have shown:

- Cytotoxicity : The compound demonstrates cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia (U-937). IC50 values indicate effective concentrations required to inhibit cell growth significantly .

Antimicrobial Activity

The compound has shown antimicrobial properties against several bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Antidepressant Effects : In forced swim tests in animal models, the compound exhibited significant antidepressant-like effects by reducing immobility duration .

- In Vivo Studies : A study demonstrated its efficacy in reducing tumor size in xenograft models of breast cancer, suggesting its potential as a therapeutic agent.

Eigenschaften

IUPAC Name |

N-(2,3-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c1-10-5-4-6-13(11(10)2)17-16-18-14-9-12(19-3)7-8-15(14)20-16/h4-9H,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRGLXSUIUZFGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=NC3=C(S2)C=CC(=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.